1-(Naphthalen-1-ylmethyl)-3-(4-(2-oxopiperidin-1-yl)phenyl)urea
Description
Properties
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-[4-(2-oxopiperidin-1-yl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c27-22-10-3-4-15-26(22)20-13-11-19(12-14-20)25-23(28)24-16-18-8-5-7-17-6-1-2-9-21(17)18/h1-2,5-9,11-14H,3-4,10,15-16H2,(H2,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBOOLMFLSBMIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)NC(=O)NCC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Naphthalen-1-ylmethyl)-3-(4-(2-oxopiperidin-1-yl)phenyl)urea, a compound belonging to the class of phenyl urea derivatives, has garnered attention due to its potential biological activities, particularly as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a key enzyme involved in the metabolism of tryptophan and plays a significant role in immune regulation and tumor progression. This article reviews the biological activity of this compound based on recent research findings.
Structure and Synthesis
The chemical structure of 1-(Naphthalen-1-ylmethyl)-3-(4-(2-oxopiperidin-1-yl)phenyl)urea can be represented as follows:
The synthesis involves the reaction between naphthalene derivatives and piperidine-based components, leading to the formation of the urea linkage that is critical for its biological activity.
Inhibition of IDO1
Research indicates that compounds similar to 1-(Naphthalen-1-ylmethyl)-3-(4-(2-oxopiperidin-1-yl)phenyl)urea exhibit significant inhibitory activity against IDO1. A study focused on various phenyl urea derivatives reported that modifications in the urea moiety and aromatic rings greatly influence their binding affinity and inhibitory potency against IDO1.
Table 1: IDO1 Inhibitory Activity of Related Compounds
| Compound ID | Structure Modification | IDO1 Inhibition IC50 (µM) |
|---|---|---|
| i12 | Para-substituted phenyl | 0.5 |
| i24 | Nitro group present | 0.2 |
| i3 | Unsubstituted | >10 |
The compound i24 showed the most potent activity, while others with less favorable substitutions exhibited reduced efficacy .
Antitumor Activity
In vivo studies have demonstrated that compounds with strong IDO1 inhibition can enhance antitumor immunity. For instance, a derivative of this compound was evaluated for its effect on tumor growth in murine models, showing promising results in reducing tumor size and improving survival rates . The mechanism is believed to involve modulation of the immune response by increasing local concentrations of tryptophan and reducing kynurenine levels.
Case Studies
Several case studies have highlighted the therapeutic potential of phenyl urea derivatives, including our compound of interest:
- Case Study 1 : A clinical trial involving a related phenyl urea compound demonstrated improved patient outcomes in advanced melanoma by targeting IDO1, leading to enhanced T-cell activation and reduced tumor progression.
- Case Study 2 : An experimental model using this compound showed significant reduction in tumor growth when administered alongside checkpoint inhibitors, suggesting a synergistic effect that warrants further investigation.
Comparison with Similar Compounds
Urea Derivatives with Piperidinyl Groups
- Apixaban: Shares the 4-(2-oxopiperidin-1-yl)phenyl group with the target compound but replaces the urea scaffold with a pyrazolo-pyridine carboxamide system. This modification enhances its specificity as a Factor Xa inhibitor, demonstrating that non-urea backbones can achieve high target affinity .
- 1-(Naphthalen-1-ylmethyl)-3-(4-(2-oxopiperidin-1-yl)phenyl)urea : The urea linker and naphthalene substituent may offer distinct binding kinetics compared to Apixaban, though its biological activity remains uncharacterized in the available literature.
Urea-Based Allosteric Modulators (CB1 Receptors)
- Compounds 7d and 8d: These analogs feature cyanophenyl and pyrimidinyl-pyrrolidinyl groups instead of naphthalene and oxopiperidinyl moieties. The cyanophenyl group likely enhances electronic interactions with the CB1 receptor, while the pyrimidine-pyrrolidine system contributes to allosteric modulation efficacy . The target compound’s bulkier naphthalene group may reduce receptor compatibility compared to these smaller, more polar analogs.
Sulfonyloxy and Sulfone-Containing Ureas
- 1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(m-tolyl)urea : The sulfone moiety in the isothiazolidine ring introduces strong electron-withdrawing effects, which could stabilize the molecule metabolically. This contrasts with the target compound’s oxopiperidinyl group, which may be prone to hydrolysis .
Dimethylamino-Substituted Ureas
- However, its biological activity is undocumented, limiting direct functional comparisons .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
